![molecular formula C14H17N3O2S B4626895 1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)
1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione represents a complex heterocyclic compound with potential for varied applications in chemistry and biology. This compound belongs to a broader class of substances known for their structural diversity and functionality, which contribute to their significant bioactivity and utility in material science.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep chemical reactions, starting from readily available precursors. For instance, the synthesis of thieno[2,3-d]pyrimidinedione derivatives can involve the initial formation of a mercaptouracil derivative, followed by thio-alkylation and cyclization processes (O'Rourke et al., 2018). These methods highlight the complexity and the versatility of synthetic approaches in accessing variously substituted pyrimidinedione derivatives.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using crystallography, which reveals their conformations and stereochemistry. The crystal structure analysis of similar compounds, such as dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione, has shown significant interactions like C-H…O and π…π interactions within their crystal lattice (Takechi et al., 2010). These structural insights are crucial for understanding the physical and chemical properties of the compounds.
Chemical Reactions and Properties
The reactivity of such heterocyclic compounds often includes their participation in various chemical reactions, such as condensation with aldehydes or ketones, which can lead to a wide array of derivatives with different functional groups. For example, the condensation reactions involving 1,3-diethyl-2-thiobarbituric acid and different aldehydes have been employed to synthesize novel pyrimidinedione derivatives (Asiri & Khan, 2010).
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Functionalization
Exploring the Functionalization of the Thieno[2,3-d]pyrimidinedione Core
A study by O'Rourke et al. (2018) outlines a novel approach for the synthesis of highly substituted 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione. The process involves a scalable synthesis starting from a mercaptouracil derivative, followed by late-stage functionalization. This method opens new avenues for creating libraries of analogues with significant bioavailability, hinting at the versatility of pyrimidinedione derivatives in medicinal chemistry and drug design (O'Rourke et al., 2018).
Ionic Liquid Mediated Synthesis Of Novel Chromone-Pyrimidine Coupled Derivatives
Research by Nikalje et al. (2017) presents the synthesis of novel chromone-pyrimidine coupled derivatives using an eco-friendly ionic liquid catalyst. This method highlights the compound's role in synthesizing molecules with a variety of biological activities, including antimicrobial and anticancer properties. Such derivatives showcase the potential for the development of new therapeutic agents (Nikalje et al., 2017).
Biological Applications and Studies
Synthesis and Antimicrobial Activity
A study by Tiwari et al. (2018) on the synthesis of novel chromone-pyrimidine derivatives reports significant in vitro antimicrobial activity. These findings suggest that modifications to the pyrimidine core can lead to compounds with potential applications in treating microbial infections, demonstrating the biological relevance of such molecules (Tiwari et al., 2018).
Fluorescence Properties for Bioimaging
Al-Masoudi et al. (2015) synthesized fluorescent active monastrol analogs, showcasing the utility of pyrimidine derivatives in developing fluorescent probes for bioimaging. This research highlights the potential for using such compounds in molecular imaging, aiding in the study of cellular processes and diagnostics (Al-Masoudi et al., 2015).
Eigenschaften
IUPAC Name |
(5E)-1-ethyl-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-5-17-13(19)11(12(18)15-14(17)20)7-10-6-8(2)16(4)9(10)3/h6-7H,5H2,1-4H3,(H,15,18,20)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWKRROQITESL-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=C2)C)C)C)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C)C)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-ethyl-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)
![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)
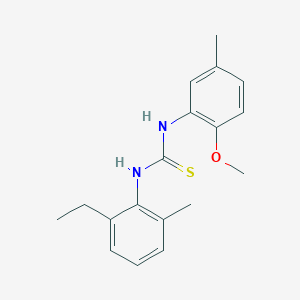
![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)
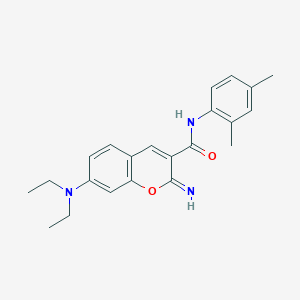
![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)
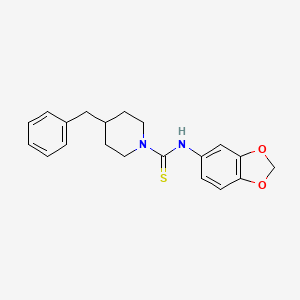
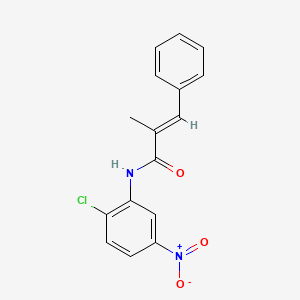

![methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4626891.png)
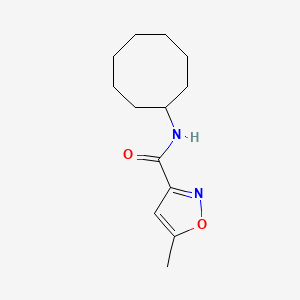
![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)
![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)